molecular formula C15H19FN2O5S B6665064 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid

3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid

Cat. No.: B6665064
M. Wt: 358.4 g/mol
InChI Key: REGITQPJDMUPLD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenylsulfonyl group, and an amino acid backbone[_{{{CITATION{{{_1{Buy 3-Cyclopropyl-2-3-[(4-fluorophenyl)sulfonylamino]propanoylamino ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluorophenylsulfonyl group. These groups are then coupled using specific reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: In the medical field, this compound could be explored for its therapeutic properties. It may have applications in treating diseases such as inflammation, cancer, and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may also be leveraged in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Cyclopropyl-2-[3-[(3-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid

  • 3-Cyclopropyl-2-[3-[(2-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid

  • 3-Cyclopropyl-2-[3-[(4-chlorophenyl)sulfonylamino]propanoylamino]propanoic acid

Uniqueness: 3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid stands out due to its specific fluorophenylsulfonyl group, which imparts unique chemical and biological properties compared to its analogs. This distinct structure may lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5S/c16-11-3-5-12(6-4-11)24(22,23)17-8-7-14(19)18-13(15(20)21)9-10-1-2-10/h3-6,10,13,17H,1-2,7-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGITQPJDMUPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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